Benzaldehyde-4-chlorophenylnitrone
Description
Benzaldehyde-4-chlorophenylnitrone is a nitrone compound characterized by a benzaldehyde backbone conjugated to a 4-chlorophenyl group via a nitrone moiety (C=N⁺–O⁻). Nitrones are widely studied as spin-trapping agents in electron spin resonance (ESR) spectroscopy for detecting free radicals in chemical and biological systems.
Properties
Molecular Formula |
C13H10ClNO |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10ClNO/c14-12-6-8-13(9-7-12)15(16)10-11-4-2-1-3-5-11/h1-10H |
InChI Key |
SQFOKZCBFNORNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Benzaldehyde-4-chlorophenylnitrone with structurally related nitrones and benzene derivatives, focusing on substituent effects, reactivity, and applications.
Structural Analogues
Substituent Effects :
- Electron-withdrawing groups (EWGs): The 4-Cl group in this compound enhances electrophilicity, improving radical-trapping efficiency compared to non-halogenated nitrones. Similarly, nitro (NO₂) and trifluoromethyl (CF₃) groups in analogs like 5-Nitrovanillin and 3-Fluoro-4-(trifluoromethyl)benzaldehyde increase reactivity in substitution reactions.
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